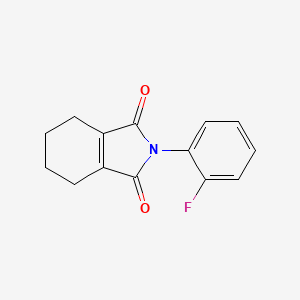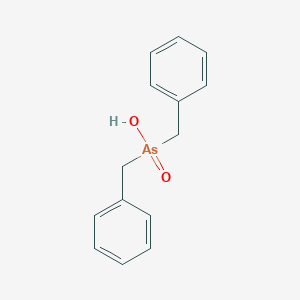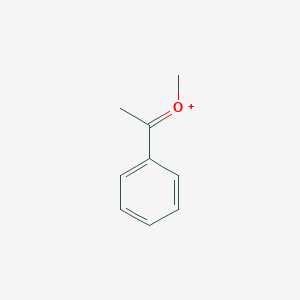![molecular formula C7H7N B14658091 3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile CAS No. 51934-02-2](/img/structure/B14658091.png)
3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylidenebicyclo[210]pentane-1-carbonitrile is an organic compound with the molecular formula C7H7N It is a derivative of bicyclo[210]pentane, a structure known for its strained ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile typically involves the reaction of bicyclo[2.1.0]pentane with a suitable nitrile source under controlled conditions. One common method involves the use of a nitrile such as acetonitrile in the presence of a strong base like sodium hydride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction results in the formation of primary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile involves its interaction with various molecular targets. The strained ring system makes it highly reactive, allowing it to participate in a range of chemical reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new bonds and structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.0]pentane: The parent compound, known for its strained ring system.
2-Methylbicyclo[2.1.0]pentane: A similar compound with a methyl group at a different position.
Cyclopentene: A less strained analog with similar reactivity.
Uniqueness
3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile is unique due to the presence of both a strained ring system and a nitrile group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
51934-02-2 |
|---|---|
Molekularformel |
C7H7N |
Molekulargewicht |
105.14 g/mol |
IUPAC-Name |
3-methylidenebicyclo[2.1.0]pentane-1-carbonitrile |
InChI |
InChI=1S/C7H7N/c1-5-2-7(4-8)3-6(5)7/h6H,1-3H2 |
InChI-Schlüssel |
VZILVRRBURUFCX-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC2(C1C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


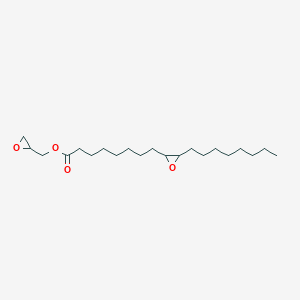
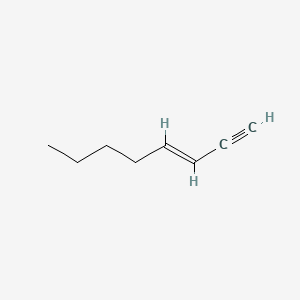
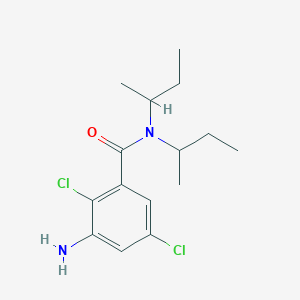
![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)
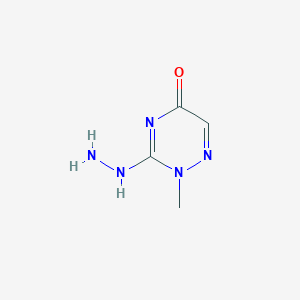
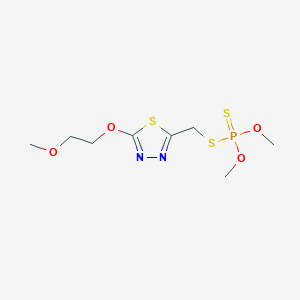
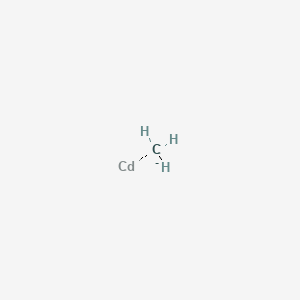

![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)

